hCAII-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H16ClN3O5S2 |

|---|---|

Molecular Weight |

417.9 g/mol |

IUPAC Name |

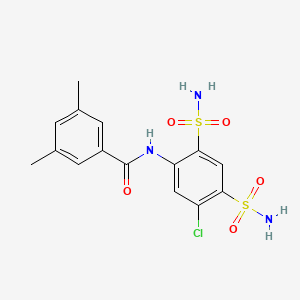

N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C15H16ClN3O5S2/c1-8-3-9(2)5-10(4-8)15(20)19-12-6-11(16)13(25(17,21)22)7-14(12)26(18,23)24/h3-7H,1-2H3,(H,19,20)(H2,17,21,22)(H2,18,23,24) |

InChI Key |

UPGBBLHZTSGOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Human Carbonic Anhydrase II (hCAII) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting human Carbonic Anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme. While this document addresses the core principles of hCAII inhibition, it uses the well-characterized benzenesulfonamide class of inhibitors as a primary example to illustrate the molecular interactions, kinetic properties, and experimental evaluation common to compounds targeting this enzyme.

Core Mechanism of hCAII and its Inhibition

Human Carbonic Anhydrase II is a highly efficient enzyme that plays a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Due to its involvement in various pathologies, hCAII is a significant therapeutic target for conditions like glaucoma, epilepsy, and certain cancers.[1][3]

The Catalytic Cycle of hCAII

The catalytic activity of hCAII follows a two-stage "ping-pong" mechanism, achieving one of the fastest known turnover rates for any enzyme.[2] The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[3]

-

Nucleophilic Attack: The catalytic cycle begins with the zinc-bound water molecule having a lowered pKa, leading to its deprotonation to a hydroxide ion (OH⁻) at physiological pH.[3] This potent zinc-hydroxide nucleophile attacks the carbon atom of a CO₂ molecule bound in a nearby hydrophobic pocket.[2][3] This step results in the formation of a bicarbonate ion (HCO₃⁻) coordinated to the zinc.

-

Regeneration of the Active Site: The bicarbonate product is then displaced from the zinc ion by an incoming water molecule.[2] To complete the cycle and regenerate the active nucleophile, the zinc-bound water must lose a proton. This proton is transferred to the surrounding buffer via a proton shuttle residue, His64.[2]

Mechanism of Inhibition by Sulfonamides

Benzenesulfonamides are a classic and potent class of hCAII inhibitors.[1] Their mechanism of action is a direct interference with the enzyme's catalytic machinery.

-

Binding Mode: The sulfonamide group (-SO₂NH₂) of the inhibitor is deprotonated upon binding. The resulting negatively charged nitrogen atom directly coordinates to the catalytic Zn²⁺ ion, displacing the essential water molecule/hydroxide ion.[3]

-

Stabilization: This interaction is further stabilized by a hydrogen bond network. Specifically, one of the sulfonamide's oxygen atoms acts as a hydrogen bond acceptor from the amide group of the Thr199 residue, while the sulfonamido N-H group donates a hydrogen bond to the hydroxyl group of Thr199.[3]

-

Inhibition Type: By occupying the fourth coordination site of the zinc ion and preventing the binding and activation of the catalytic water molecule, sulfonamides act as potent, competitive inhibitors of CO₂ hydration.[4]

Figure 1: Catalytic cycle of hCAII and mechanism of sulfonamide inhibition.

Quantitative Analysis of hCAII Inhibition

The potency of hCAII inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds. Below is a summary of representative data for well-known sulfonamide inhibitors of hCAII.

| Compound | hCAII Kᵢ (nM) | hCAII IC₅₀ (nM) | Notes |

| Acetazolamide | 17.54 ± 7.74[5] | ≤20[3] | A clinically used, non-selective CA inhibitor. |

| Compound 6 (Sulfonyl Hydrazone) | 17.54 ± 7.74[5] | N/A | A potent inhibitor from a synthesized series.[5] |

| Compound 2c (Celecoxib Derivative) | 14.87 ± 3.25[5] | N/A | Shows superior inhibitory effects compared to Acetazolamide.[5] |

| Compound 2f (Celecoxib Derivative) | 9.32 ± 2.35[5] | N/A | Demonstrates high affinity for the enzyme's active site.[5] |

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, buffer).

Experimental Protocols

Characterizing the mechanism of action of a potential hCAII inhibitor requires robust and reproducible experimental assays. The following sections detail the methodologies for key experiments.

Enzyme Inhibition Assay (Esterase Activity)

A common and convenient method for assessing hCAII inhibition is to measure its esterase activity using a chromogenic substrate like p-nitrophenyl acetate (p-NPA).[1][3][6]

Principle: hCAII catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at ~400 nm.[1] An inhibitor will compete with the substrate for the active site, leading to a reduced rate of color formation that is proportional to the inhibitor's potency.[1]

Materials:

-

Recombinant human Carbonic Anhydrase II (hCAII)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

-

Substrate: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO[1]

-

Test Inhibitor and Positive Control (e.g., Acetazolamide)

-

96-well clear-bottom microplate

-

Microplate spectrophotometer

Procedure:

-

Plate Setup: Prepare wells for blank (buffer + substrate), maximum activity (enzyme + vehicle + substrate), positive control (enzyme + acetazolamide + substrate), and test compounds (enzyme + inhibitor + substrate).[1]

-

Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells. Add 2 µL of the inhibitor working solution (at various concentrations) or DMSO vehicle. Finally, add 20 µL of the hCAII enzyme solution (e.g., to a final concentration of 40 nM).[3][6]

-

Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3][6]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells for a final volume of 200 µL.[1]

-

Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400-405 nm over time (e.g., every 30 seconds for 15 minutes).[3][6]

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring the catalytic activity of carbonic anhydrases is the stopped-flow spectrophotometric assay. This method directly measures the enzyme's physiological reaction: the hydration of CO₂.[7][8]

Principle: This technique involves the rapid mixing of two solutions: one containing the enzyme in a buffered solution with a pH indicator, and the other a CO₂-saturated solution.[7] The hydration of CO₂ produces H⁺, causing a rapid change in pH that is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is used to determine kinetic parameters like kcat and KM.[7] Due to the requirement for specialized and expensive stopped-flow instrumentation, this assay is less common for high-throughput screening but is essential for detailed kinetic characterization.[9]

Competitive Binding Affinity Assay (Fluorescence-Based)

Binding affinity (expressed as the dissociation constant, Kₔ) can be determined using a competitive assay format with a fluorescent probe known to bind the hCAII active site.[10]

Principle: A fluorescent probe that binds to the hCAII active site is quenched upon binding. When an unlabeled test inhibitor is added, it competes with the probe for the active site. The displacement of the probe by the inhibitor results in a recovery of fluorescence, which is proportional to the inhibitor's binding affinity.[10][11]

Materials:

-

Recombinant hCAII

-

Fluorescent Probe (e.g., a dansylamide derivative)[12]

-

Assay Buffer: 50 mM HEPES, pH 7.2[10]

-

Test Inhibitor

-

Fluorometer or fluorescence plate reader

Procedure:

-

A fixed concentration of hCAII and the fluorescent probe are incubated together until equilibrium is reached, establishing a baseline quenched fluorescence signal.[10]

-

The test inhibitor is titrated into the solution at increasing concentrations.

-

After each addition and equilibration, the fluorescence intensity is measured.

-

The increase in fluorescence is plotted against the inhibitor concentration.

-

The data are fitted to a competitive binding model to calculate the Kᵢ or Kₔ of the test inhibitor.[13]

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution in a research setting.

Figure 2: Experimental workflow for the hCAII p-NPA inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Stabilization of Anionic and Neutral Forms of a Fluorophoric Ligand at the Active Site of Human Carbonic Anhydrase I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of a Fluorescence‐Based Competitive Assay Enabled the Discovery of Dimeric Cyclic Peptide Modulators of Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of hCAII-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). This document summarizes the available quantitative data, outlines likely experimental methodologies for affinity and kinetic analysis, and presents visual workflows for key experimental setups.

Introduction

Human carbonic anhydrase II is a well-studied zinc metalloenzyme that plays a crucial role in physiological processes through the reversible hydration of carbon dioxide. Its inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy. This compound has been identified as a potent inhibitor of this enzyme. Understanding the binding affinity and kinetics of this inhibitor is paramount for its development as a potential therapeutic agent.

Quantitative Binding Data

The primary available quantitative measure of the interaction between this compound and hCAII is the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of hCAII by 50%.

Table 1: Summary of Quantitative Binding Data for this compound with Carbonic Anhydrases

| Target Enzyme | Parameter | Value |

| hCAII | IC50 | 1.18 µM [1] |

| hCA IX | IC50 | 0.17 µM[1] |

| hCA XII | IC50 | 2.99 µM[1] |

Note: As of the latest search, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to hCAII are not publicly available.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, the following methodologies represent standard and robust approaches for characterizing the binding affinity and kinetics of small molecule inhibitors to hCAII.

Enzyme Inhibition Assay (Esterase Activity)

A common method to determine the IC50 of hCAII inhibitors is to measure the inhibition of its esterase activity, using a substrate like p-nitrophenyl acetate (p-NPA). The enzymatic hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human carbonic anhydrase II in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate, in a water-miscible organic solvent like DMSO.

-

Prepare a stock solution of this compound in DMSO. A dilution series is then created to test a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of hCAII to each well.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the p-NPA substrate to each well.

-

Immediately monitor the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for determining IC50 via an enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can provide detailed kinetic information, including the association (k_on_) and dissociation (k_off_) rate constants, in addition to the equilibrium dissociation constant (K_D_).

Protocol:

-

Immobilization of hCAII:

-

Human carbonic anhydrase II is typically immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

A series of concentrations of this compound are injected over the immobilized hCAII surface. The binding event is monitored in real-time as a change in the resonance signal.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (k_on_ and k_off_).

-

The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_.

-

Caption: Generalized workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

hCAII is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Both protein and inhibitor solutions must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the hCAII solution in the sample cell at a constant temperature.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (K_D_, n, ΔH). The entropy (ΔS) is then calculated from these values.

-

Caption: General workflow for ITC thermodynamic analysis.

Signaling Pathways

Based on the available public information, there is currently no data describing the involvement of this compound in specific cellular signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the catalytic activity of carbonic anhydrase II.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrase II with a reported IC50 in the low micromolar range. While detailed kinetic and thermodynamic data are not yet publicly available, standard biophysical and biochemical techniques such as enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry provide robust frameworks for the comprehensive characterization of its binding properties. Further investigation into the precise kinetic and thermodynamic parameters of this compound binding to hCAII will be crucial for a deeper understanding of its mechanism of action and for its potential development as a therapeutic agent. The absence of information regarding its impact on cellular signaling pathways also represents an area for future research.

References

Probing Target Engagement of hCAII-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation for studying the target engagement of hCAII-IN-9, a potent inhibitor of human Carbonic Anhydrase II (hCAII). hCAII is a well-characterized zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in pathological conditions has made it a significant target for drug discovery.

This compound: An Overview of its Interaction

This compound is a small molecule inhibitor designed to interact with the active site of hCAII. The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.[2][3] This zinc-bound hydroxide is the key nucleophile in the enzyme's catalytic activity.[2][3] Inhibitors like this compound typically function by displacing the zinc-bound water/hydroxide and coordinating with the zinc ion, often through a sulfonamide moiety, which is a common feature of many carbonic anhydrase inhibitors.[4] This interaction is further stabilized by hydrogen bonds with active site residues, such as the side-chain hydroxyl of Thr199.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined, highlighting its profile as a potent inhibitor.

| Isoform | IC50 (μM) |

| hCA II | 1.18 |

| hCA IX | 0.17 |

| hCA XII | 2.99 |

| Source: MedchemExpress.com[5] |

Experimental Protocols for Target Engagement

To confirm and characterize the interaction of this compound with its target in a cellular context, several biophysical and biochemical assays can be employed.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in living cells.[6][7] It is based on the principle that the binding of a ligand, such as this compound, to its target protein, hCAII, increases the protein's thermal stability.[6][7]

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells known to express hCAII (e.g., HEK293) to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate at lower temperatures compared to ligand-bound proteins.[6]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Protein Quantification: Quantify the amount of soluble hCAII remaining in the supernatant at each temperature point. This can be achieved through methods like Western blotting or high-throughput techniques such as ELISA or proximity ligation assays.[6]

-

Data Analysis: Plot the amount of soluble hCAII as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

The catalytic activity of hCAII can be monitored by its esterase activity, using a substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by hCAII produces p-nitrophenolate, which can be quantified spectrophotometrically at 405 nm.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of purified recombinant hCAII, the substrate p-nitrophenyl acetate, and various concentrations of the inhibitor this compound in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Pre-incubate the hCAII enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate.

-

Absorbance Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involved in this compound target engagement studies.

Caption: Catalytic cycle of hCAII and the mechanism of inhibition by this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Caption: Logical relationship between target engagement and its functional consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

hCAII-IN-9: A Technical Guide to Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibition profile of hCAII-IN-9, a potent carbonic anhydrase inhibitor. Due to the ubiquitous nature of human carbonic anhydrase (hCA) isoforms and their diverse physiological roles, understanding the selectivity of an inhibitor is paramount in the development of targeted therapeutics with minimal off-target effects. This document summarizes the available inhibitory data for this compound, outlines the standard experimental protocols for determining isoform selectivity, and provides visual representations of both the selectivity profile and the experimental workflow.

Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against several key human carbonic anhydrase isoforms. The available data, presented in terms of IC50 values, are summarized in the table below.

| hCA Isoform | IC50 (µM) |

| hCA II | 1.18 |

| hCA IX | 0.17 |

| hCA XII | 2.99 |

Data sourced from MedchemExpress.

This data indicates that this compound is a potent inhibitor of hCA IX, showing significantly higher affinity for this isoform compared to hCA II and hCA XII. The development of selective inhibitors for tumor-associated isoforms like hCA IX is a major focus in cancer research.

Experimental Protocols for Determining hCA Isoform Selectivity

To fully characterize the selectivity profile of a carbonic anhydrase inhibitor such as this compound, a comprehensive analysis against a panel of physiologically relevant hCA isoforms is required. The following are detailed methodologies for the two most common assays used to determine the inhibition constants (Ki) or IC50 values.

Stopped-Flow CO2 Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. It directly measures the physiological reaction of CO2 hydration.

Principle:

This assay monitors the rapid change in pH that occurs upon the enzymatic hydration of carbon dioxide to bicarbonate and a proton. The change in pH is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer. The rate of the catalyzed reaction is determined and compared to the rate in the presence of varying concentrations of the inhibitor to calculate the inhibition constant.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, III, IV, V, VI, VII, IX, XII, XIII)

-

CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

-

Assay Buffer (e.g., 20 mM HEPES or TAPS, pH 7.4)

-

pH Indicator (e.g., p-Nitrophenol, Phenol Red)

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

-

Reaction Initiation: Rapidly mix the enzyme solution (or enzyme-inhibitor complex) with the CO2-saturated water containing the pH indicator in the stopped-flow apparatus.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

-

Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance change over time. Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) using specialized software.

Esterase Activity Assay

This is a colorimetric assay that is often used as a secondary or high-throughput screening method. It relies on the esterase activity of carbonic anhydrases.

Principle:

Carbonic anhydrases can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA produces p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenolate formation is proportional to the enzyme activity.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile or DMSO)

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

96-well microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the hCA isoform solution, and varying concentrations of the inhibitor. Include controls for no enzyme (blank) and no inhibitor (maximum activity).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates the general workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.

Caption: Workflow for hCA inhibitor selectivity profiling.

Known Selectivity of this compound

Based on the available IC50 data, the selectivity profile of this compound can be visualized as follows, highlighting its potent inhibition of hCA IX.

Caption: this compound selectivity profile.

This guide provides a foundational understanding of the selectivity of this compound and the methodologies required for a comprehensive assessment. Further research to determine the Ki values against a broader panel of hCA isoforms is necessary to fully elucidate its therapeutic potential and off-target effects.

An In-depth Technical Guide on the Structure-Activity Relationship of Coumarin-Based Carbonic Anhydrase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of coumarin-based inhibitors of human carbonic anhydrase (hCA) isoforms, with a particular focus on their activity against the cancer-related isoforms hCA IX and XII. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Carbonic Anhydrases and the Role of Coumarin Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer. The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[2]

Coumarins represent a class of natural and synthetic compounds that have been identified as a novel class of CA inhibitors.[1] Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the active site, coumarins act as "prodrug" inhibitors.[1] They are hydrolyzed by the esterase activity of the CA enzyme to their corresponding 2-hydroxy-cinnamic acids, which then bind at the entrance of the active site cavity, occluding it and preventing substrate access.[1][3] This unique mechanism of action allows for the development of isoform-selective inhibitors.[4]

Mechanism of Action of Coumarin-Based Inhibitors

The inhibitory action of coumarins against carbonic anhydrases involves a unique "suicide inhibitor" mechanism where the enzyme's own catalytic activity transforms the inhibitor into its active form.

Structure-Activity Relationship of Coumarinamide Derivatives

A significant amount of research has focused on the synthesis and evaluation of coumarinamide derivatives as selective hCA IX and XII inhibitors. The general structure of these compounds consists of a coumarin scaffold linked to various amine moieties via an amide bond. The nature of the substituents on both the coumarin ring and the amide functionality plays a crucial role in determining the inhibitory potency and selectivity.

Table 1: Inhibitory Activity of 7-Hydroxycoumarin-3-carboxamides against hCA Isoforms

| Compound | R Group | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| 4a | Phenyl | >10 | >10 | 1.2 | 2.5 |

| 4b | 4-Fluorophenyl | >10 | >10 | 0.8 | 1.1 |

| 4c | 4-Chlorophenyl | >10 | >10 | 0.5 | 0.7 |

| 4d | 4-Bromophenyl | >10 | >10 | 0.4 | 0.6 |

| 4m | 3,4-Dichlorophenyl | >10 | >10 | 0.2 | 0.2 |

| 4n | Naphthyl | >10 | >10 | 0.9 | 1.8 |

Data synthesized from multiple sources.[5]

SAR Observations:

-

Selectivity: The 7-hydroxycoumarin-3-carboxamides generally exhibit high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[5]

-

Effect of Amide Substituent: The nature of the aromatic amine substituent significantly influences the inhibitory activity. Halogen substitution on the phenyl ring generally enhances potency, with di-substituted analogs like 4m (3,4-dichlorophenyl) showing the highest activity.[5]

-

Bulky Substituents: The incorporation of bulkier aromatic systems, such as a naphthyl group (4n ), is tolerated but does not necessarily lead to improved activity compared to smaller, appropriately substituted phenyl rings.[5]

Table 2: Inhibitory Activity of Coumarin-3-sulfonamide Derivatives against hCA IX

| Compound | R Group | hCA IX (IC₅₀, µM) |

| 8q | 4-(trifluoromethyl)phenyl | 6.01 |

Data for compound 8q against A549 cells, with CAIX inhibition verified by ELISA.[6]

SAR Observations:

-

The coumarin-3-sulfonamide scaffold represents another promising avenue for potent and selective CAIX inhibitors. Compound 8q , with a 4-(trifluoromethyl)phenyl group, demonstrated significant inhibitory activity.[6] Further exploration of substitutions on the sulfonamide nitrogen is a key area for future SAR studies.

Experimental Protocols

A. General Synthesis of 7-Hydroxycoumarin-3-carboxamides

The synthesis of 7-hydroxycoumarin-3-carboxamides is typically achieved through a straightforward amidation reaction.

Detailed Method:

-

To a solution of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in a suitable dry solvent (e.g., acetonitrile), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).

-

Add the desired substituted aromatic amine to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 6 hours).

-

Upon completion, perform an aqueous work-up, typically involving washing with dilute acid, base, and brine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final coumarinamide.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

B. Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is determined using established assays, such as the stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.

Colorimetric Esterase Assay Protocol: This assay measures the esterase activity of CA on the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product p-nitrophenol.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]

-

Enzyme Stock Solution: Purified hCA isoform in assay buffer.[7]

-

Substrate Solution: 3 mM p-NPA in acetonitrile or DMSO.[7]

-

Inhibitor Stock Solutions: Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO.[7]

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

Preparation of Reagents: Prepare working solutions of the enzyme and serial dilutions of the inhibitor stock solutions.[7]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer to each well.

-

Add the inhibitor working solutions to the test wells and a vehicle control (DMSO) to the maximum activity wells.

-

Add the enzyme solution to all wells except the blank. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.[8]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 400 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.[7]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Conclusion

Coumarin-based inhibitors, particularly coumarinamides, represent a promising class of compounds for the selective targeting of tumor-associated carbonic anhydrase isoforms hCA IX and XII. The structure-activity relationship studies have highlighted the importance of the substitution pattern on the coumarin and the appended amide moiety for achieving high potency and selectivity. The unique prodrug mechanism of action offers a distinct advantage over classical sulfonamide inhibitors. Further optimization of the coumarin scaffold and the exploration of diverse amide substituents are expected to yield even more potent and selective inhibitors for potential therapeutic applications in oncology.

References

- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. flore.unifi.it [flore.unifi.it]

Introduction: Carbonic Anhydrase II and its Central Role in pH Homeostasis

An In-depth Technical Guide on the Role of Carbonic Anhydrase II Inhibition in pH Regulation Research with a Focus on hCAII-IN-9

Disclaimer: Direct research on the specific role of this compound in pH regulation is limited in publicly available literature. This guide, therefore, provides a comprehensive overview of the role of human Carbonic Anhydrase II (hCAII) in pH regulation and the established methodologies used to study its inhibitors. The principles, experimental protocols, and data presented for other hCAII inhibitors serve as a foundational framework for investigating this compound.

Human Carbonic Anhydrase II (hCAII) is a ubiquitous and highly efficient zinc-containing metalloenzyme.[1][2][3] It plays a critical role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3][4] This reaction is fundamental to numerous physiological processes, including respiration, ion transport, and the regulation of intracellular (pHi) and extracellular (pHe) pH.[4][5]

The catalytic activity of hCAII is exceptionally high, with a turnover rate (kcat) of approximately 10⁶ s⁻¹.[1] This rapid interconversion of CO₂ and HCO₃⁻ facilitates the transport of CO₂ from tissues to the lungs and is crucial for buffering pH in various cellular compartments.[4][5] In pathological conditions such as cancer, the tumor microenvironment is often acidic.[6] hCA isoforms, including the cytosolic hCAII and the transmembrane hCAIX, are key players in how cancer cells adapt to this acidic environment, making them attractive therapeutic targets.[6][7]

Inhibitors of hCAII are valuable research tools for elucidating the physiological and pathophysiological roles of this enzyme. They are also being investigated for their therapeutic potential in various diseases, including glaucoma and cancer.[8][9][10] Understanding the mechanism of action of specific inhibitors like this compound requires a detailed investigation of their impact on enzymatic activity and cellular pH dynamics.

Mechanism of Action of hCAII and its Inhibition

The catalytic cycle of hCAII involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon atom of CO₂ to form bicarbonate.[1][2] The bicarbonate is then displaced by a water molecule, and the active site is regenerated by the transfer of a proton from the zinc-bound water to the surrounding buffer, a process often facilitated by a histidine residue (His64).[1]

Most hCAII inhibitors, including the well-characterized sulfonamide class of drugs, function by coordinating with the zinc ion in the active site.[9][10] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide, effectively blocking the catalytic activity of the enzyme.[9][10]

Quantitative Data on hCAII Inhibitors

The inhibitory potency of compounds against hCAII is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki). The following tables summarize data for various hCAII inhibitors found in the literature, which can serve as a benchmark for evaluating this compound.

Table 1: Inhibitory Activity of Selected Compounds Against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Compound 29 | 3.0 | - | 121 | 5 | [11] |

| Compound 30 | - | - | 43 | - | [11] |

| Compound 31 | - | - | 739.1 | 5 | [11] |

| Compound 32 | - | 4.4 | 911.5 | - | [11] |

| Acetazolamide (AAZ) | - | - | - | - | [11] |

Table 2: In Vitro Cytotoxicity Data for this compound

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| This compound | BHK-21 | 100 | 24-48 | 48 | [12] |

| This compound | HEK-293 | 100 | 24-48 | 72 | [12] |

Experimental Protocols

Carbonic Anhydrase Activity Assays

4.1.1 Stopped-Flow CO₂ Hydrase Assay This is a common method to determine the inhibitory potency of compounds against hCA isoforms.[11]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a weakly buffered solution. A pH indicator dye is used to monitor this change spectrophotometrically.

-

Reagents:

-

Purified recombinant hCAII enzyme.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

-

CO₂-saturated water as the substrate.

-

-

Procedure:

-

The enzyme solution is mixed with the inhibitor solution and incubated for a specific period.

-

This mixture is then rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the reaction are calculated.

-

IC₅₀ or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

-

4.1.2 Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay This is an alternative method to assess hCAII activity.[9]

-

Principle: hCAII can catalyze the hydrolysis of p-NPA to p-nitrophenolate and acetic acid. The product, p-nitrophenolate, is colored and can be quantified by measuring its absorbance at 405 nm.

-

Procedure:

-

Recombinantly expressed hCAII is pre-incubated with the test inhibitor.

-

The substrate, p-NPA, is added to start the reaction.

-

The absorbance at 405 nm is monitored over a set period (e.g., 15 minutes).

-

The degree of inhibition is calculated by comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor.

-

Measurement of Intracellular pH (pHi)

-

Principle: The intracellular pH of cultured cells is measured using pH-sensitive fluorescent dyes (e.g., BCECF-AM). The fluorescence intensity of these dyes changes with pH.

-

Procedure (based on methods described for other CA inhibitors): [5]

-

Cells are cultured on glass coverslips.

-

Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubation.

-

The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

The cells are superfused with a physiological salt solution (e.g., HEPES-buffered saline).

-

The dye is excited at two different wavelengths (one pH-sensitive, one pH-insensitive), and the ratio of the emitted fluorescence intensities is recorded. This ratio is calibrated to pHi values using standard techniques (e.g., the nigericin/high-K⁺ method).

-

To assess the effect of a hCAII inhibitor, the baseline pHi is recorded, and then the inhibitor is added to the superfusion solution. Changes in pHi are monitored over time.

-

Acid loads can be induced (e.g., using an NH₄⁺ prepulse) to study the rate of pHi recovery, which is often dependent on bicarbonate-transporting proteins that are functionally coupled to CA activity.

-

Visualizations of Experimental Workflows and Signaling Pathways

Conclusion

The study of hCAII inhibitors is crucial for understanding the intricate mechanisms of pH regulation in both health and disease. While specific data on this compound's role in pH regulation is not yet widely available, the established methodologies and the knowledge gained from other hCAII inhibitors provide a clear roadmap for its investigation. By employing a combination of enzymatic assays, cell-based pH measurements, and cellular viability studies, researchers can elucidate the precise mechanism of action of this compound and its potential as a modulator of cellular pH homeostasis. This guide serves as a foundational resource for scientists and drug development professionals embarking on such research.

References

- 1. Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Effects of hCAII-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-9, its primary targets, and the anticipated downstream biological effects based on the established role of these targets in cancer biology. While direct experimental evidence on the cellular effects of this compound is limited in publicly accessible literature, this document synthesizes the available data on the compound with the broader scientific understanding of its key target, carbonic anhydrase IX (CA IX), a pivotal enzyme in the tumor microenvironment.

Core Compound Data: this compound

This compound is a potent, small-molecule inhibitor of the carbonic anhydrase (CA) family of enzymes. Its chemical and inhibitory properties are summarized below.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide[1] |

| CAS Number | 2878477-18-8[1][2][3] |

| Molecular Formula | C₁₅H₁₆ClN₃O₅S₂[1][2][3] |

| Molecular Weight | 417.88 g/mol [1] |

| Permeability | No blood-brain barrier permeability[4][5] |

Inhibitory Potency:

This compound demonstrates potent inhibition against several human carbonic anhydrase isoforms, with a notable selectivity for the tumor-associated isoform hCA IX.

| Target Isoform | IC₅₀ (μM) | Reference |

| hCA IX | 0.17 | [4] |

| hCA II | 1.18 | [4] |

| hCA XII | 2.99 | [4] |

The Primary Target: Carbonic Anhydrase IX in the Tumor Microenvironment

The most potent target of this compound, carbonic anhydrase IX (CA IX), is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is often absent in corresponding normal tissues.[4] Its expression is a direct consequence of the hypoxic tumor microenvironment, a hallmark of solid tumors.

The induction of CA IX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α), a master transcription factor for cellular adaptation to low oxygen conditions.[5] This targeted expression makes CA IX an attractive therapeutic target in oncology.

Caption: Induction of CA IX Expression via HIF-1α Pathway.

Downstream Effects of this compound via CA IX Inhibition

The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺) at the cell surface.[4] In the context of a tumor, this enzymatic activity plays a crucial role in pH regulation, contributing to an acidic extracellular microenvironment (pHe) while maintaining a neutral to alkaline intracellular pH (pHi).[4] This pH gradient is critical for tumor cell survival, proliferation, and invasion.

Inhibition of CA IX by this compound is expected to disrupt this pH balance, leading to a cascade of downstream anti-tumor effects.

Reversal of Tumor Acidosis and Inhibition of Invasion

By blocking CA IX, this compound is predicted to decrease the acidification of the tumor exterior. An acidic microenvironment promotes the activity of proteases that degrade the extracellular matrix (ECM), a key step in local invasion and distant metastasis.[5] Therefore, inhibiting CA IX can reduce the invasive potential of cancer cells.

Disruption of Cell Adhesion and Motility

CA IX has non-catalytic functions related to cell adhesion. It has been shown to interact with β-catenin, potentially reducing E-cadherin-mediated cell-cell adhesion.[5] Overexpression of CA IX can induce an epithelial-mesenchymal transition (EMT)-like phenotype, characterized by cytoskeletal remodeling and increased cell motility, which may be mediated by the Rho-GTPase signaling pathway.[5] Inhibition of CA IX may therefore restore normal cell adhesion and reduce migratory capacity.

Caption: Predicted Downstream Effects of CA IX Inhibition.

Induction of Apoptosis

The disruption of pH homeostasis, leading to intracellular acidification, creates a stressful environment for cancer cells. Studies on other CA IX inhibitors have demonstrated that this can trigger programmed cell death, or apoptosis, evidenced by the activation of key executioner proteins like caspase-3.

Overcoming Drug Resistance

The acidic tumor microenvironment is a known factor in resistance to certain chemotherapies, as it can reduce drug uptake and efficacy. Furthermore, CA IX expression has been linked to the upregulation of drug efflux pumps. By normalizing the tumor pH, this compound may act as a chemosensitizer, enhancing the efficacy of co-administered anti-cancer agents.

Experimental Protocols for Investigation

The following are generalized methodologies for key experiments to validate the predicted downstream effects of this compound.

Carbonic Anhydrase Inhibition Assay

This biochemical assay is the first step to confirm the inhibitory activity of the compound.

-

Principle: Measures the esterase activity of purified recombinant human CA isoforms (e.g., hCA II, IX, XII). The hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol is monitored spectrophotometrically.

-

Methodology:

-

Recombinant hCA is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-SO₄).

-

The enzymatic reaction is initiated by adding the NPA substrate.

-

The rate of 4-nitrophenol formation is measured by the change in absorbance at ~400 nm over time.

-

IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay

-

Principle: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines that express CA IX (e.g., MDA-MB-231, A549) versus those that do not.

-

Methodology (MTT/MTS Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound for 24, 48, or 72 hours under both normoxic (21% O₂) and hypoxic (1-2% O₂) conditions.

-

A reagent (e.g., MTT or MTS) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Absorbance is read on a plate reader, and cell viability is expressed as a percentage of the untreated control.

-

Cell Migration and Invasion Assay

-

Principle: To assess the effect of this compound on the migratory and invasive capacity of cancer cells using a Boyden chamber system.

-

Methodology (Transwell Assay):

-

Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber of a Transwell insert (with an 8.0 µm pore size membrane). For invasion assays, the membrane is pre-coated with a layer of Matrigel (an ECM substitute).

-

The lower chamber contains a chemoattractant, such as a medium with a high percentage of fetal bovine serum (FBS).

-

After incubation (e.g., 12-24 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Caption: Workflow for a Transwell Cell Migration Assay.

Apoptosis Assay

-

Principle: To detect the induction of apoptosis via key markers like activated caspases.

-

Methodology (Western Blot for Cleaved Caspase-3):

-

Cancer cells are treated with this compound for a specified time (e.g., 24-48 hours).

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified. An increase in the cleaved caspase-3 band indicates apoptosis.

-

Conclusion

This compound is a potent inhibitor of carbonic anhydrase IX, a validated anti-cancer target. Based on the well-established role of CA IX in promoting tumor progression through pH regulation, cell adhesion modulation, and invasion, it is hypothesized that this compound will exert significant anti-tumor effects. These include the reduction of cell proliferation, motility, and invasion, and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these downstream effects, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

hCAII-IN-9: A Technical Guide for the Study of Carbonic Anhydrase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The isoform human Carbonic Anhydrase II (hCAII) is one of the most catalytically efficient enzymes known. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making these enzymes attractive targets for therapeutic intervention.

This technical guide focuses on hCAII-IN-9, a potent inhibitor of carbonic anhydrases. While specific detailed experimental data and protocols for this compound are not extensively published, this document provides the available quantitative data for this inhibitor and outlines established, generalized experimental protocols for the characterization of carbonic anhydrase inhibitors. These methodologies can be readily adapted for the comprehensive study of this compound's function and potential as a therapeutic agent.

Quantitative Data for this compound

This compound has been identified as a potent inhibitor of several human carbonic anhydrase isoforms. The available inhibitory activity is summarized in the table below. Notably, this compound has been reported to have no blood-brain barrier permeability[1].

| Isoform | IC50 (μM) |

| hCA II | 1.18[1] |

| hCA IX | 0.17[1] |

| hCA XII | 2.99[1] |

Table 1: Inhibitory Potency (IC50) of this compound against Human Carbonic Anhydrase Isoforms.

Mechanism of Action and Inhibition

The catalytic mechanism of hCAII involves the zinc-hydroxide mechanism for the reversible hydration of carbon dioxide to bicarbonate and a proton. The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This zinc-bound water is the key nucleophile in the hydration reaction.

Sulfonamide-based inhibitors, a common class of CA inhibitors, typically function by coordinating to the active site zinc ion, displacing the catalytic water molecule and thereby blocking the enzyme's activity.

Experimental Protocols

Determination of Inhibitory Potency (IC50 and Ki)

a) Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It measures the rate of pH change resulting from the hydration of CO₂.

Materials:

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer (e.g., Tris-SO₄, HEPES) at a specific pH (typically 7.5)

-

pH indicator (e.g., phenol red, p-nitrophenol)

-

Purified recombinant hCAII, hCAIX, or hCAXII

-

This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In one syringe of the stopped-flow instrument, load the assay buffer containing the purified CA enzyme and a specific concentration of the inhibitor.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Repeat the measurement for each inhibitor concentration.

-

Plot the initial reaction rate as a function of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

-

Ki values can be determined by applying the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).

b) p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

hCAII exhibits esterase activity, which can be conveniently monitored spectrophotometrically. This assay is a common and simpler alternative to the stopped-flow method.

Materials:

-

UV-Vis spectrophotometer or plate reader

-

p-Nitrophenyl acetate (pNPA) substrate

-

Buffer (e.g., Tris-HCl, pH 7.6)

-

Purified recombinant hCAII

-

This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol:

-

Prepare a stock solution of pNPA in a solvent like acetonitrile.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a cuvette or microplate well, add the assay buffer, the purified hCAII enzyme, and a specific concentration of the inhibitor.

-

Initiate the reaction by adding the pNPA substrate.

-

Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value as described in the stopped-flow assay protocol.

Cellular Assays for Assessing Functional Effects

To understand the biological consequences of CA inhibition by this compound, various cell-based assays can be employed.

a) Cell Viability and Proliferation Assays (e.g., MTT, XTT)

These assays determine the effect of the inhibitor on cell growth and survival.

Materials:

-

Cancer cell lines known to express the target CA isoforms (e.g., breast, lung, colon cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

MTT or XTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cell growth inhibition.

b) Intracellular pH Measurement

This assay assesses the ability of the inhibitor to alter the intracellular pH, a key function of CAs.

Materials:

-

Target cells

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

This compound

-

Fluorometer or fluorescence microscope

Protocol:

-

Load the cells with the pH-sensitive fluorescent dye.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity at the excitation wavelengths corresponding to the protonated and deprotonated forms of the dye.

-

Calculate the intracellular pH based on a standard calibration curve.

c) Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assay)

These assays are particularly relevant for studying the role of CA IX and CA XII in cancer metastasis.

Materials:

-

Target cancer cells

-

Wound healing assay plates or Transwell inserts (with or without Matrigel coating for invasion)

-

This compound

Protocol (Wound Healing):

-

Grow a confluent monolayer of cells.

-

Create a "scratch" or "wound" in the monolayer.

-

Treat the cells with this compound.

-

Monitor and image the closure of the wound over time.

-

Quantify the rate of cell migration.

Conclusion

This compound is a potent inhibitor of key carbonic anhydrase isoforms, particularly the tumor-associated hCA IX. While detailed biochemical and cellular characterization of this specific compound is not extensively documented in publicly available literature, the established methodologies outlined in this guide provide a robust framework for its in-depth study. Researchers and drug development professionals can utilize these protocols to elucidate the precise mechanism of action, binding kinetics, and cellular effects of this compound, thereby advancing our understanding of its potential as a pharmacological tool and therapeutic agent. Further research is warranted to fully characterize the biological profile of this promising inhibitor.

References

hCAII-IN-9: A Technical Guide for its Application as a Chemical Probe for Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). This compound, with the chemical name N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide and CAS number 2878477-18-8, serves as a valuable chemical probe for studying the physiological and pathological roles of hCAII. This document details its biochemical properties, selectivity profile, and provides foundational experimental protocols for its use in research settings. Furthermore, it explores the broader context of carbonic anhydrase inhibition and its implications for cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the sulfonamide class, a well-established group of compounds known to target carbonic anhydrases. Its utility as a chemical probe stems from its ability to selectively bind to and inhibit the activity of hCAII, thereby allowing researchers to investigate the specific functions of this ubiquitous enzyme. Understanding the roles of hCAII is critical, as it is involved in a myriad of physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of hCAII activity has been implicated in various diseases, making it a significant target for drug discovery.

Biochemical and Pharmacological Properties

Quantitative Data Summary

The inhibitory potency of this compound has been characterized against several human carbonic anhydrase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its activity profile.

| Isoform | IC50 (μM) |

| hCAII | 1.18[1][2] |

| hCAIX | 0.17[1][2] |

| hCAXII | 2.99[1][2] |

Table 1: Inhibitory potency (IC50) of this compound against key human carbonic anhydrase isoforms.

Notably, this compound demonstrates a higher potency for the cancer-associated isoform hCAIX over the ubiquitous hCAII. An important pharmacological property of this compound is its lack of blood-brain barrier permeability, which is a critical consideration for its use in CNS-related research versus peripheral applications[1][2].

Chemical Structure

The chemical structure of this compound is provided below:

N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide

(Structure to be inferred from the chemical name and CAS number as a visual representation is not possible here.)

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.

Synthesis of this compound

While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar N-(disulfamoylphenyl)benzamide derivatives can be adapted. The synthesis generally involves the reaction of a substituted benzoyl chloride with a corresponding disulfamoylaniline in the presence of a base.

General Synthetic Scheme:

References

An In-depth Technical Guide to the Discovery and Synthesis of hCAII-IN-9

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed throughout the human body, playing critical roles in physiological processes such as pH homeostasis, respiration, and ion transport. The overexpression of certain isoforms, particularly human carbonic anhydrase II (hCA II) and IX (hCA IX), is associated with several pathologies. hCA II is a target for antiglaucoma drugs, while the tumor-associated hCA IX is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making it a prime target for anticancer therapies.

hCAII-IN-9 is a potent inhibitor of carbonic anhydrases, demonstrating significant activity against hCA II and particularly hCA IX. This guide provides a comprehensive overview of the plausible discovery rationale, a detailed synthetic route, experimental protocols for its evaluation, and the relevant signaling pathways it may influence.

Data Presentation

The inhibitory potency of this compound against key human carbonic anhydrase isoforms is summarized in the table below. The data highlights its strong inhibition of the tumor-associated hCA IX isoform.

| Isoform | IC50 (μM) |

| hCA II | 1.18[1] |

| hCA IX | 0.17[1] |

| hCA XII | 2.99[1] |

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for analogous benzenesulfonamide inhibitors.

Proposed Synthesis of this compound (as a 4-(2-acylhydrazinyl)benzenesulfonamide derivative)

The proposed synthesis involves a two-step process starting from 4-hydrazinylbenzenesulfonamide hydrochloride, a common precursor for this class of inhibitors.

Step 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride

-

Diazotization: To a stirred suspension of sulfanilamide (10 mmol) in concentrated hydrochloric acid (15 mL) and water (15 mL) at 0-5 °C, a solution of sodium nitrite (12 mmol) in water (5 mL) is added dropwise. The reaction mixture is stirred for 30 minutes at the same temperature.

-

Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (30 mmol) in concentrated hydrochloric acid (20 mL). The mixture is stirred for 4 hours at 0-5 °C.

-

Isolation: The precipitate formed, 4-hydrazinylbenzenesulfonamide hydrochloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of the target compound, this compound

-

Acylation: To a solution of 4-hydrazinylbenzenesulfonamide hydrochloride (5 mmol) in a suitable solvent such as ethanol or acetic acid (25 mL), an appropriate acylating agent (e.g., an aromatic or heterocyclic acyl chloride or carboxylic acid with a coupling agent, 5 mmol) is added.

-

Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 2-12 hours), with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound is determined using a stopped-flow CO2 hydrase assay or a colorimetric assay measuring the esterase activity of the enzyme.

-

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA II, IX, XII).

-

Assay buffer (e.g., 20 mM TRIS-HCl, pH 7.5).

-

Substrate: 4-nitrophenyl acetate (p-NPA) for the colorimetric assay.

-

Test compound (this compound) dissolved in DMSO.

-

Reference inhibitor (e.g., Acetazolamide).

-

96-well microplate and a microplate reader.

-

-

Procedure (Colorimetric Assay):

-

A solution of the hCA enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in the assay buffer for 10-15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the p-NPA substrate.

-

The rate of hydrolysis of p-NPA to 4-nitrophenolate is monitored by measuring the absorbance increase at 400 nm over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

Synthesis Workflow of a Representative this compound Structure

Caption: Proposed synthetic pathway for this compound.

Signaling Pathway: Role of hCA IX in the Tumor Microenvironment

Caption: Role of hCA IX in tumor progression under hypoxia.

References

An In-depth Technical Guide to the Interaction of hCAII-IN-9 with Zinc Metalloenzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of the carbonic anhydrase inhibitor hCAII-IN-9 with zinc metalloenzymes, focusing on the human carbonic anhydrase (hCA) family. This document details the mechanism of action, quantitative binding data, relevant experimental protocols, and the downstream cellular consequences of target inhibition.

Introduction to this compound and Zinc Metalloenzymes

This compound is a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This catalytic activity is fundamental to a wide range of physiological processes, including pH homeostasis, respiration, and ion transport. Several hCA isoforms are established therapeutic targets for various diseases. In particular, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. As a sulfonamide-based inhibitor, this compound targets the active site of these enzymes, leading to their inactivation.

Quantitative Inhibition Data

While specific inhibition constants (Ki) for this compound are not widely published, available data demonstrates its potent inhibitory activity against several key hCA isoforms, particularly the tumor-associated hCA IX. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Isoform | IC50 (µM) | Notes |

| hCA II | 1.18[1] | A ubiquitous cytosolic isoform. |

| hCA IX | 0.17[1] | A transmembrane, tumor-associated isoform. |

| hCA XII | 2.99[1] | A transmembrane, tumor-associated isoform. |

Mechanism of Interaction with the Zinc Metalloenzyme Active Site

The inhibitory activity of this compound, like other sulfonamide-based inhibitors, is centered on its interaction with the zinc ion (Zn2+) located deep within the active site of the carbonic anhydrase enzyme. This interaction is a hallmark of this class of inhibitors and is responsible for their high affinity and potent inhibition.